Product packaging for Diphenprofos(Cat. No.:CAS No. 59010-86-5)

Diphenprofos

Cat. No.: B1221729
CAS No.: 59010-86-5
M. Wt: 402.9 g/mol
InChI Key: IQEADSTVCRSHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview: Diphenprofos is a [state the chemical classification, e.g., organophosphorus compound] provided for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Applications and Research Value: [Based on your research, describe the main research applications. For example: "In scientific research, this compound is studied for its properties as a [e.g., pesticide, enzyme inhibitor, etc.]. Its primary research value lies in the investigation of [describe the specific biological or chemical processes it affects]."] Mechanism of Action: [Based on your research, explain the compound's mechanism of action. For example: "Current research indicates that this compound functions by [e.g., inhibiting the enzyme acetylcholinesterase (AChE), which leads to an accumulation of acetylcholine and impaired nerve transmission]" .] Disclaimer: This product is sold for laboratory research purposes only. Please comply with all applicable local, national, and international regulations when handling this compound, including any required safety data sheet (SDS) review and proper personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClO3PS2 B1221729 Diphenprofos CAS No. 59010-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59010-86-5

Molecular Formula

C17H20ClO3PS2

Molecular Weight

402.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C17H20ClO3PS2/c1-3-13-23-22(19,20-4-2)21-15-7-11-17(12-8-15)24-16-9-5-14(18)6-10-16/h5-12H,3-4,13H2,1-2H3

InChI Key

IQEADSTVCRSHDL-UHFFFAOYSA-N

SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl

Other CAS No.

59010-86-5

Synonyms

O-(4((4-chlorophenyl)thio)phenyl) O-ethyl S-propyl phosphorothioate
RH 0994
RH-0994

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Diphenprofos

Established Synthetic Routes for Diphenprofos

The synthesis of this compound, also known as cyanofenphos, can be achieved through several established routes. One notable method involves a mixed anhydride (B1165640) approach, which is particularly useful for preparing optically active forms of the compound. nih.gov

A common strategy for synthesizing O-aryl O-alkyl phenylphosphonothioates like this compound involves the reaction of a phenylphosphonothioic acid derivative with a corresponding phenol (B47542). Specifically, O-ethyl phenylphosphonothioic acid can be reacted with a chloridate, such as O,O-diethyl phosphorochloridate, to form an intermediate anhydride. This anhydride is then reacted with the sodium salt of 4-cyanophenol (p-hydroxybenzonitrile) to yield this compound. This esterification step proceeds effectively and can be performed stereospecifically. nih.gov

A general synthetic scheme for related organophosphorus compounds, such as EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate), starts with chlorobenzene. wikipedia.org This is reacted with phosphorus trichloride (B1173362) in the presence of aluminum chloride to form phenylthiophosphonyldichloride. This intermediate is then reacted with sodium ethoxide and the sodium salt of the corresponding phenol (in the case of this compound, 4-cyanophenol) to yield the final product. wikipedia.org

Table 1: Key Intermediates in Established this compound Synthesis

IntermediateChemical NameRole in Synthesis
O-ethyl phenylphosphonothioic acidO-ethyl phenylphosphonothioic acidStarting material containing the phenylphosphonothioate core.
O,O-diethyl phosphorochloridateO,O-diethyl phosphorochloridateReactant to form the mixed anhydride intermediate.
4-cyanophenolp-hydroxybenzonitrileProvides the O-(4-cyanophenyl) group.
PhenylthiophosphonyldichloridePhenylphosphonothioic dichlorideA key intermediate in an alternative synthesis route.

Advanced and Emerging Synthetic Strategies towards this compound

While specific advanced synthetic strategies for this compound are not extensively documented, the broader field of organophosphorus chemistry offers several emerging methodologies that could be applied to its synthesis. These modern techniques aim to improve efficiency, reduce waste, and allow for the creation of novel analogues.

One area of advancement is the use of catalysis to facilitate the formation of phosphorus-carbon and phosphorus-heteroatom bonds. rsc.org For instance, metal-catalyzed cross-coupling reactions could potentially be employed to construct the phenyl-phosphorus bond or to introduce the aryl ether linkage in a more efficient manner than traditional methods.

Furthermore, flow chemistry presents a promising platform for the synthesis of organophosphorus compounds. Continuous flow reactors can offer better control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher yields and purity. The multi-step synthesis of this compound could be adapted to a continuous flow process, potentially streamlining its production.

Chemo- and Regioselective Derivatization of this compound

The structure of this compound offers several sites for chemo- and regioselective derivatization, allowing for the synthesis of a variety of analogues with potentially modified properties. The key functional groups that can be targeted for modification include the cyano group, the aromatic rings, and the phosphonothioate core.

The cyano group is a versatile handle for chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. nih.gov These transformations would lead to a range of this compound derivatives with altered polarity and functionality.

The aromatic rings (the phenyl and cyanophenyl groups) are susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents, functional groups such as nitro, halogen, or alkyl groups could be introduced at specific positions on the rings. This would allow for a fine-tuning of the electronic and steric properties of the molecule.

The phosphonothioate group itself can be a site for modification. For example, the thiono sulfur can be oxidized to an oxon, which is a common metabolic transformation for many organophosphorus thionates. wikipedia.org This conversion from P=S to P=O significantly alters the reactivity and biological activity of the compound.

Table 2: Potential Chemo- and Regioselective Derivatizations of this compound

Target Functional GroupPotential ReactionResulting Derivative Class
Cyano GroupHydrolysisCarboxylic acid or amide derivatives
Cyano GroupReductionAmine derivatives
Aromatic RingsElectrophilic SubstitutionHalogenated or nitrated analogues
Phosphonothioate (P=S)OxidationOxon analogue (P=O)

Stereoselective Synthesis and Enantiomeric Studies of this compound Analogues

This compound possesses a chiral phosphorus center, meaning it can exist as two enantiomers. The stereochemistry of organophosphorus pesticides can have a significant impact on their biological activity. Therefore, the stereoselective synthesis and the study of the individual enantiomers of this compound and its analogues are of considerable interest.

A method for the synthesis of optically active O-aryl O-ethyl phenylphosphonothionates, including this compound, has been developed using a mixed anhydride approach. nih.gov This method allows for the preparation of enantiomerically pure compounds without racemization. The enantiomeric separation of closely related compounds like EPN has been successfully achieved using chiral high-performance liquid chromatography (HPLC) on columns such as Chiralpak AD and Chiralpak AS. doi.orgnih.gov Similar techniques could be applied to resolve the enantiomers of this compound.

Studies on EPN have shown that the enantiomers can exhibit different levels of toxicity, highlighting the importance of evaluating the biological activity of individual stereoisomers. nih.gov While specific enantiomeric studies on this compound are not widely reported, it is reasonable to expect that its enantiomers would also display differential activity. The development of stereoselective synthetic routes and enantiomeric separation techniques is crucial for investigating these differences and for potentially developing more selective and effective compounds.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of organophosphorus compounds is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. rsc.org While specific green synthesis routes for this compound have not been extensively detailed in the literature, the general principles of green chemistry can be applied to its existing and potential synthetic pathways.

Key green chemistry principles applicable to this compound synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even solvent-free conditions would significantly reduce the environmental impact of the synthesis. nih.gov Similarly, avoiding toxic reagents and intermediates is a primary goal.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the generation of byproducts.

Energy Efficiency: Employing milder reaction conditions, such as ambient temperature and pressure, and using alternative energy sources like microwave irradiation can reduce the energy consumption of the synthesis. researchgate.net

For the established synthesis of this compound, green improvements could include the development of a catalytic version of the key bond-forming reactions and the use of a more environmentally benign solvent system. Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also contribute to a greener process by reducing waste and purification steps.

Molecular and Biochemical Mechanisms of Action of Diphenprofos in Non Human Systems

Enzyme Inhibition Kinetics and Characterization in Target Organisms (Non-Human)

The principal mechanism by which organophosphates, including Diphenprofos, exert their toxic effects is the inhibition of acetylcholinesterase (AChE) researchgate.netmedscape.comnih.govmdpi.comnih.gov. AChE is an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby terminating its signaling activity in the synaptic cleft. This compound, like other organophosphates, inactivates AChE by phosphorylating a serine hydroxyl group located at the enzyme's active site medscape.commdpi.com. This covalent modification renders the enzyme inactive, preventing the breakdown of ACh.

Organophosphates are typically classified as irreversible or slowly reversible inhibitors of AChE medscape.commdpi.comsci-hub.seresearchgate.net. The kinetics of this inhibition can vary, with different organophosphates exhibiting competitive, non-competitive, or mixed-type inhibition patterns when analyzed using methods like Lineweaver-Burk plots sci-hub.semdpi.comresearchgate.netinternationalscholarsjournals.comdost.gov.phucdavis.edu. Mixed-type inhibition, where the inhibitor binds to both the free enzyme and the enzyme-substrate complex, has been observed with certain organophosphates mdpi.cominternationalscholarsjournals.com. A critical aspect of this interaction is the potential for "aging," a process where the phosphorylated enzyme undergoes a conformational change, leading to the loss of a leaving group and the formation of a stable, irreversible enzyme-inhibitor bond medscape.com. While specific quantitative kinetic parameters (such as IC50 or Ki values) for this compound on non-human AChE are not extensively detailed in the provided search results, the general principle involves a dose-dependent reduction in enzyme activity.

Table 3.1: General Organophosphate Inhibition Kinetics of Acetylcholinesterase (AChE)

Inhibition TypeBinding Site InteractionEffect on VmaxEffect on KmReversibility
CompetitiveBinds to the active site, competing with AChNo changeIncreasesPotentially reversible
Non-competitiveBinds to a site other than the active siteDecreasesNo changePotentially reversible
MixedBinds to both free enzyme and enzyme-substrate complexDecreasesIncreases/DecreasesPotentially reversible
Irreversible (Aging)Covalent binding via phosphorylation, followed by agingDecreasesIncreasesIrreversible

Ligand-Receptor Interaction Dynamics in Non-Human Biological Systems

The primary molecular target for this compound in its mechanism of action is the enzyme acetylcholinesterase (AChE) researchgate.netmedscape.comnih.govmdpi.comnih.gov. In this context, this compound acts as a ligand that binds with high specificity to the catalytic active site of AChE. This interaction involves the covalent phosphorylation of a key serine residue within the active site medscape.commdpi.com. This modification alters the enzyme's three-dimensional structure and catalytic efficiency, effectively inactivating it.

The dynamic aspect of this interaction includes the formation of a phosphorylated enzyme intermediate. This intermediate can subsequently undergo a process known as "aging," during which a portion of the organophosphate molecule detaches, leading to a more stable and irreversible covalent bond between the inhibitor and the enzyme medscape.com. This irreversible binding necessitates the de novo synthesis of AChE molecules to restore normal function. While AChE is the principal target, other esterases, such as butyrylcholinesterase (BuChE), may also be affected by some organophosphates, albeit typically with lower affinity nih.govdost.gov.ph.

Modulation of Cellular Signaling Pathways by this compound in Research Models

The inhibition of AChE by this compound significantly impacts cellular signaling pathways, particularly in the nervous systems of target organisms. The resulting accumulation of acetylcholine in synaptic junctions leads to the persistent stimulation of both muscarinic and nicotinic acetylcholine receptors medscape.commdpi.comnih.gov.

Cholinergic Signaling Disruption: This sustained receptor activation causes overstimulation of postsynaptic neurons and effector cells. In insects, this disruption of cholinergic neurotransmission can result in hyperexcitation, tremors, paralysis, and ultimately, mortality mdpi.com.

Downstream Signaling Effects: The overactivation of nicotinic receptors at neuromuscular junctions can lead to muscle fasciculations and subsequent paralysis. Muscarinic receptor overstimulation affects various physiological processes mediated by G-protein coupled receptor (GPCR) pathways, impacting smooth muscle tone, glandular secretions, and cardiac function nih.govresearchgate.netsigmaaldrich.commdpi.comsignalingpathways.org. These effects can indirectly influence other signaling systems, such as adrenergic and dopaminergic pathways.

Model Organisms: Research models, including insects and other invertebrates, are utilized to study the complex cellular and molecular consequences of organophosphate exposure, elucidating how the disruption of cholinergic signaling impacts broader neuronal network activity and physiological responses mdpi.com.

Subcellular Localization and Interaction Profiles of this compound

This compound, as an organophosphate pesticide, primarily targets acetylcholinesterase (AChE), an enzyme localized within the synaptic clefts of cholinergic neurons, at neuromuscular junctions, and on the membranes of red blood cells medscape.comnih.gov. Upon absorption and distribution within an organism, this compound would therefore be expected to reach these specific extracellular and membrane-associated sites where AChE is present. The lipophilic nature of this compound would facilitate its movement across biological barriers to reach its target enzyme.

While specific studies detailing the precise subcellular localization of this compound itself are not provided, its mechanism of action clearly indicates its presence and activity in the extracellular synaptic space and at neuronal membranes where AChE is functionally located medscape.comnih.gov. Research into protein subcellular localization typically maps proteins to organelles such as the nucleus, cytoplasm, mitochondria, endoplasmic reticulum, and Golgi apparatus frontiersin.orgbiorxiv.orgresearchgate.netnih.govelifesciences.org. However, the direct target of this compound is an enzyme situated extracellularly within the synapse, defining its primary site of interaction.

Comparative Mechanistic Studies Across Diverse Non-Human Biological Models

While specific comparative mechanistic studies focusing exclusively on this compound across a broad range of non-human models are not detailed in the provided search results, the general mechanisms of organophosphate toxicity are well-established and broadly applicable. Organophosphates, including this compound, are widely employed as insecticides due to their effectiveness against a variety of insect pests mdpi.com.

Interspecies Mechanistic Parallels: The fundamental mechanism of AChE inhibition is conserved across many animal species, including insects and mammals. However, variations in AChE isoforms, metabolic detoxification pathways, and the specific chemical structure of the organophosphate can lead to differences in potency and selectivity. Insects, for example, rely heavily on ACh as a neurotransmitter in both their central and peripheral nervous systems, making AChE a particularly vulnerable target mdpi.com.

Structure-Activity Relationships: Comparative studies of different organophosphates have identified structure-activity relationships, where molecular modifications can influence potency, selectivity for AChE over other esterases, and persistence within organisms researchgate.netmedscape.com. These variations dictate their efficacy against specific pest species and their potential for off-target effects.

Resistance Mechanisms: In insect populations, resistance to organophosphates can emerge through mechanisms such as target-site insensitivity (mutations in AChE), enhanced detoxification by esterases, or reduced insecticide penetration mdpi.com. Understanding these comparative mechanisms is crucial for developing effective pest management strategies.

Environmental Fate and Transformation Dynamics of Diphenprofos

Degradation Pathways of Diphenprofos in Environmental Matrices

This compound, like many organophosphorus pesticides, is susceptible to degradation in the environment through various chemical and biological pathways. mdpi.com These processes are critical in detoxifying the compound and reducing its environmental load. The primary degradation routes include hydrolysis, photolysis, and microbial metabolism. mdpi.comup.pt

Hydrolytic Degradation Kinetics and Products

Hydrolysis is a significant abiotic degradation pathway for organophosphorus compounds, involving the cleavage of chemical bonds by reaction with water. up.ptnumberanalytics.com The rate of this process is highly dependent on environmental factors, particularly pH and temperature. numberanalytics.comanalis.com.my Generally, the hydrolysis of organophosphate esters is catalyzed by either acid or base, with rates increasing at pH extremes and higher temperatures. up.ptnumberanalytics.comnih.gov

Table 1: Influence of Environmental Factors on Hydrolytic Degradation Rate of Organophosphorus Compounds

FactorConditionExpected Impact on Hydrolysis Rate
pH Acidic (e.g., pH 4)Increased rate compared to neutral
Neutral (e.g., pH 7)Slower, often minimal rate
Alkaline (e.g., pH 9)Significantly increased rate
Temperature Low (e.g., 10°C)Slower rate
High (e.g., 25°C+)Faster rate, following Arrhenius equation

This table illustrates general principles of organophosphate hydrolysis based on available literature. up.ptnumberanalytics.comfao.orgepa.gov

Photolytic Transformation Processes and Pathways

Photolysis, or degradation by sunlight, represents another key abiotic pathway for the transformation of chemical compounds in the environment. up.pt This process is particularly relevant for substances present in surface waters or on soil surfaces. The rate of direct photolysis is determined by the compound's ability to absorb light at environmentally relevant wavelengths (its absorption spectrum) and the efficiency with which the absorbed light energy leads to chemical transformation (the quantum yield). enviro.wikicmascenter.org

Specific studies on the photolytic degradation of this compound, its quantum yield, or its specific phototransformation products were not identified in the reviewed literature. However, for many organic contaminants, photolysis can lead to various reactions including oxidation, reduction, and bond cleavage, resulting in a complex mixture of transformation products. up.pt

Biodegradation by Microorganisms and Associated Metabolic Routes

Microbial degradation is a crucial process determining the environmental persistence of many organic pollutants, including pesticides. researchgate.net Various soil and water microorganisms have demonstrated the ability to utilize organophosphates as a source of carbon or phosphorus. researchgate.netscielo.brnih.gov

While direct studies on this compound were limited, research on the closely related organophosphate pesticide, Profenofos , provides significant insight into potential biodegradation pathways. Studies have successfully isolated bacterial strains capable of degrading Profenofos from contaminated soils. Notably, species from the genera Pseudomonas and Burkholderia have shown high efficiency in breaking down this pesticide. scielo.brnih.gov

One study identified Pseudomonas putida and Burkholderia gladioli as capable of rapidly degrading Profenofos in liquid cultures, utilizing it as a sole carbon source. scielo.brnih.gov After 96 hours of incubation, Pseudomonas putida removed 92.37% of the initial pesticide concentration, while Burkholderia gladioli removed 87.58%. nih.gov Another study identified Pseudomonas aeruginosa as a potent degrader of Profenofos, achieving 86.81% removal within 48 hours in a mineral salt medium. researchgate.net The metabolic pathway for Profenofos in P. aeruginosa was shown to proceed through hydrolysis, leading to the formation of the intermediate metabolite 4-bromo-2-chlorophenol (BCP) , which was subsequently mineralized by the bacterium. researchgate.net

Table 2: Biodegradation Efficiency of Profenofos by Different Bacterial Strains in Liquid Culture

Bacterial StrainIncubation Time (hours)Degradation Efficiency (%)Reference
Pseudomonas putida9692.37 nih.gov
Burkholderia gladioli9687.58 nih.gov
Pseudomonas aeruginosa4886.81 researchgate.net

Data pertains to Profenofos, a structurally related organophosphate pesticide.

Formation and Persistence of Environmental Metabolites and Transformation Products

The degradation of a parent compound like this compound leads to the formation of various metabolites and transformation products, which may have their own distinct environmental behavior and toxicity. mdpi.com Often, these transformation products can be more persistent and mobile in the environment than the original pesticide. mdpi.comresearchgate.net

Transport and Distribution Modeling in Environmental Compartments (e.g., Soil, Water, Sediment, Air)

The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with different environmental media (soil, water, sediment, and air). epa.gov Environmental fate models, such as the Soil and Water Assessment Tool (SWAT), are used to simulate and predict pesticide transport from agricultural fields to water bodies. copernicus.org These models integrate data on climate, topography, soil properties, and land use, along with chemical-specific parameters like solubility, degradation half-life, and sorption coefficients, to predict environmental concentrations. epa.govcopernicus.org

No specific transport and distribution models for this compound were identified in the literature reviewed. However, the general principles of pesticide modeling would apply. Key parameters required for such modeling include the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's tendency to bind to soil organic matter and thus its mobility. chemsafetypro.com

Sorption and Desorption Dynamics in Soils and Sediments

Sorption to soil and sediment particles is a critical process that influences the mobility, bioavailability, and degradation of pesticides in the environment. chemsafetypro.comecetoc.org This process is quantified by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (sorbed) to its concentration in the aqueous phase (dissolved). ecetoc.org To account for the variability in soil types, Kd is often normalized to the fraction of organic carbon (fOC) in the soil, yielding the organic carbon-water partition coefficient (Koc). chemsafetypro.com

Compounds with high Koc values are strongly adsorbed to soil organic matter and are therefore less mobile, with a lower potential to leach into groundwater. chemsafetypro.com Conversely, compounds with low Koc values are more mobile. The sorption process is influenced by soil properties such as organic matter content, clay mineralogy, and pH. mdpi.commdpi.com Desorption, the release of a sorbed chemical back into the soil solution, determines its long-term availability for transport or degradation. slu.se

Specific sorption (Kd) or desorption data for this compound were not found in the reviewed literature. The determination of these values through laboratory batch equilibrium studies is essential for accurately predicting the environmental transport and fate of the compound.

Table 3: Key Sorption Coefficients and Their Environmental Significance

CoefficientDefinitionSignificance for Mobility
Kd Soil-water distribution coefficient: [Concentration in Soil] / [Concentration in Water]Higher Kd indicates lower mobility. Value is soil-specific.
Koc Organic carbon-water partition coefficient: (Kd / fOC) * 100Higher Koc indicates strong binding to organic matter and lower mobility. Allows for comparison across different soils.

This table provides definitions for key parameters used in assessing pesticide mobility in soil. chemsafetypro.comecetoc.orgecetoc.org

Volatilization and Atmospheric Transport Considerations

A meaningful discussion of volatilization and atmospheric transport requires key physicochemical properties. Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is a critical pathway for pesticides to enter the atmosphere. researchgate.net The tendency of a pesticide to volatilize is primarily governed by its vapor pressure and its Henry's Law Constant, which describes its partitioning between water and air. osti.gov

Once in the atmosphere, a compound's persistence and potential for long-range transport are determined by its reaction rates with atmospheric oxidants (like hydroxyl radicals) and its partitioning between the gas and particulate phases. nih.govnih.gov Semi-volatile organic compounds can undergo multiple cycles of deposition and re-volatilization, a process known as the "grasshopper effect," which can lead to their presence in remote ecosystems. mpg.de Without values for vapor pressure, Henry's Law Constant, and atmospheric degradation half-life for this compound, a quantitative or even qualitative assessment of its atmospheric behavior cannot be provided.

Table 1: Required Data for Volatilization and Atmospheric Transport Analysis

ParameterDescriptionRelevanceStatus for this compound
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Indicates the tendency of a chemical to evaporate. osti.govData not found
Henry's Law Constant (H) The ratio of a chemical's concentration in air to its concentration in water at equilibrium.Determines the partitioning between water and air, influencing volatilization from moist surfaces. epa.govData not found
Atmospheric Half-Life The time required for 50% of the compound to be degraded in the atmosphere.Indicates persistence and potential for long-range transport. nih.govData not found

Aquatic Dispersion and Sedimentation Behavior

The behavior of a chemical in aquatic systems, including its dispersion in the water column and its tendency to settle into sediment, is governed by its water solubility and its sorption characteristics. chemsafetypro.com The organic carbon-water partition coefficient (Koc) is a crucial parameter used to predict the extent to which a chemical will adsorb to the organic matter in soil and sediment. ecetoc.org

A compound with high water solubility and a low Koc value will tend to remain dissolved in the water column and be transported with the flow of water. Conversely, a compound with low water solubility and a high Koc value will readily bind to suspended particles and bottom sediments, effectively being removed from the water column. chemsafetypro.com This partitioning behavior is fundamental to understanding exposure risks for aquatic organisms and the persistence of the compound in the aquatic environment. For this compound, specific values for water solubility and Koc are not available, precluding an analysis of its aquatic fate.

Table 2: Required Data for Aquatic Dispersion and Sedimentation Analysis

ParameterDescriptionRelevanceStatus for this compound
Water Solubility (S) The maximum concentration of a chemical that will dissolve in pure water at a specific temperature.Influences a chemical's mobility in aquatic systems and its potential to leach from soil into groundwater.Data not found
Soil Organic Carbon-Water Partition Coefficient (Koc) Measures the tendency of a chemical to bind to organic carbon in soil or sediment.Predicts whether a chemical will be mobile in the environment or remain bound to solids. A high Koc suggests lower mobility. chemsafetypro.comecetoc.orgData not found

Predictive Environmental Fate Modeling for this compound

These models require a suite of input parameters, including the physicochemical properties discussed above (vapor pressure, Henry's Law Constant, water solubility, Koc) as well as degradation rates in soil and water. ucdavis.eduorgprints.org Quantitative Structure-Activity Relationship (QSAR) models can sometimes be used to estimate these properties when experimental data are lacking. mdpi.com However, the application of any environmental fate model to this compound would necessitate these specific input parameters. Without them, it is impossible to run simulations or provide any predictive analysis of its environmental behavior and persistence. The use of such models is standard for many organophosphates, but the lack of foundational data for this compound prevents their application in this case. nih.govnih.gov

Advanced Analytical Methodologies for Diphenprofos Detection and Quantification

Chromatographic Techniques for Trace Analysis of Diphenprofos

Chromatographic separation, coupled with sensitive detection, is the cornerstone of modern pesticide residue analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography (UHPLC) offer robust and reliable methods for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology involves the separation of the analyte in a gaseous mobile phase followed by its detection based on its mass-to-charge ratio. This dual functionality allows for both the separation of complex mixtures and the precise identification of the target compound.

In a typical GC-MS analysis of pesticides, the sample is first introduced into the gas chromatograph, where it is vaporized and separated into its components using a capillary column. nih.gov Each component produces a specific retention time as it elutes from the column and enters the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

For multi-residue pesticide screening, which often includes organophosphates, GC-MS methods are frequently employed. nih.gov The use of specific stationary phases in the GC column, such as those offered by Zebron MultiResidue™ columns, can enhance the resolution of critical compounds. nih.gov Method development for GC-MS analysis involves optimizing parameters such as the oven temperature program, carrier gas flow rate, and the mass spectrometer's acquisition mode (e.g., full scan or selected ion monitoring) to achieve the desired sensitivity and selectivity. youtube.com

Table 1: Illustrative GC-MS Parameters for Organophosphate Pesticide Analysis
ParameterValue
GC System Agilent 6890N or similar
Column Zebron™ ZB-5MSplus™, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp. 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, hold for 5 min
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI)
Acquisition Mode Full Scan / Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of pesticide residues, including polar and thermally labile compounds that are not amenable to GC analysis. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, the sample is first separated by the LC system, and the eluted analytes are then introduced into the mass spectrometer, where they are ionized, filtered, and finally detected. nih.gov The use of two mass analyzers in series (tandem mass spectrometry) provides enhanced selectivity for targeted analytes. nih.gov The first mass analyzer selects the precursor ion of the target compound, which is then fragmented in a collision cell. The second mass analyzer then filters for specific product ions, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This high specificity allows for the detection of trace levels of pesticides even in complex matrices. nih.gov

The development of a multi-residue LC-MS/MS method for pesticides involves the optimization of both chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., precursor and product ions, collision energy). researchgate.netnih.gov For many organophosphorus compounds, reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) formate, is employed. youtube.com

Table 2: Representative LC-MS/MS Parameters for Multi-Residue Pesticide Analysis
ParameterValue
LC System UHPLC System
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of target analytes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)

Advanced Separation Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. UHPLC systems utilize columns packed with sub-2 µm particles, which necessitates the use of instrumentation capable of operating at higher pressures.

The advantages of UHPLC are particularly beneficial for the analysis of complex samples containing multiple pesticide residues. The enhanced resolution allows for better separation of co-eluting compounds, while the faster analysis times increase sample throughput. cheminfo.orgdaviddolphin.com When coupled with tandem mass spectrometry, UHPLC-MS/MS provides a powerful platform for the rapid and sensitive determination of a wide range of pesticides, including organophosphates. cheminfo.orgdaviddolphin.comresearchgate.net

The development of UHPLC methods for pesticide analysis involves careful optimization of chromatographic parameters to take full advantage of the technology. This includes the selection of an appropriate sub-2 µm particle column and the optimization of the mobile phase gradient and flow rate to achieve the desired separation in the shortest possible time. researchgate.net

Spectroscopic Detection and Identification Methods for this compound

Spectroscopic methods provide valuable information for the identification and, in some cases, quantification of chemical compounds based on their interaction with electromagnetic radiation. For this compound, techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as fluorescence spectrophotometry, can be employed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, resulting in a spectrum with characteristic absorption bands corresponding to specific molecular vibrations. While quantitative analysis using IR is less common than with UV-Vis, it is invaluable for structural elucidation. mjcce.org.mk

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mjcce.org.mk This absorption is due to electronic transitions within the molecule. For many organic compounds, the wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for both qualitative and quantitative analysis. Although a powerful tool, its accuracy for quantitative analysis in complex mixtures can be limited by overlapping spectra of different components. researchgate.net

Fluorescence Spectrophotometry Applications

Fluorescence spectrophotometry is an exceptionally sensitive technique that measures the emission of light from a substance that has absorbed light. nih.govnih.gov This method can offer detection limits that are up to three orders of magnitude lower than UV-Vis spectrophotometry. The high sensitivity of fluorescence is due to the direct measurement of the emitted light against a dark background, in contrast to absorption spectroscopy, which measures the small difference between the incident and transmitted light.

The application of fluorescence spectrophotometry to the detection of non-fluorescent pesticides like many organophosphates often involves the use of fluorescent probes or indirect methods such as fluorescence quenching. google.comtue.nl In a fluorescence quenching assay, the presence of the analyte of interest decreases the fluorescence intensity of a fluorophore. google.com This change in fluorescence can be correlated to the concentration of the analyte. The development of such methods requires careful selection of the fluorophore and optimization of the experimental conditions to ensure a sensitive and selective response to the target pesticide. tue.nl

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical prerequisite for the accurate detection and quantification of this compound, particularly at trace levels in complex environmental and biological samples. The primary goals of this stage are to isolate the target analyte from interfering matrix components, pre-concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the analytical system. ajphr.comnih.gov The complexity of matrices such as soil, water, fruits, and vegetables necessitates robust extraction and cleanup procedures to minimize analytical challenges like matrix effects. phenomenex.com

Solid-Phase Extraction (SPE) Enhancements

Solid-Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of organophosphorus pesticides (OPPs) from liquid samples, offering a more efficient and automatable alternative to traditional liquid-liquid extraction (LLE) by reducing solvent consumption and improving extract cleanliness. researchgate.net The basic principle involves partitioning analytes between a solid sorbent and the liquid sample matrix. Enhancements in SPE technology have focused on the development of novel sorbent materials and more efficient formats to improve selectivity, recovery, and throughput.

Modern sorbents offer improved performance over traditional silica-based phases (e.g., C18). Polymeric sorbents, such as those based on styrene-divinylbenzene (SDVB), provide robust extraction for a wide range of compounds, including polar and nonpolar analytes, and are stable across a broad pH range. Some advanced SDVB sorbents are modified with polar functional groups to enhance the retention of moderately polar OPPs through multiple interaction mechanisms.

Recent innovations have introduced nanomaterials as highly efficient sorbents due to their large surface-area-to-volume ratio. Materials such as graphene aerogels and magnetic nanoparticles functionalized with specific chemical groups have shown high adsorption capacity for OPPs in water samples. ajphr.combohrium.com Magnetic SPE, where the sorbent is a magnetic nanoparticle, simplifies the separation process, as the sorbent with the adsorbed analytes can be quickly isolated from the sample solution using an external magnetic field. ajphr.com

Miniaturization and automation represent significant enhancements in SPE workflow. ajphr.com Online SPE systems integrate the extraction process directly with the chromatographic analysis (e.g., LC-MS/MS), reducing manual labor, potential for contamination, and analysis time. nih.gov This high-throughput approach involves loading the sample onto a small SPE cartridge, washing away interferences, and then eluting the analytes directly into the mass spectrometer. nih.gov Dispersive SPE (dSPE), a key cleanup step in the QuEChERS methodology, involves adding the sorbent directly to the sample extract, which simplifies the process compared to traditional pass-through cartridges. researchgate.netnih.gov

Table 1: Comparison of Modern SPE Sorbents and Formats for Organophosphorus Pesticide Analysis
SPE Sorbent/FormatPrinciple of OperationPrimary AdvantagesCommon Applications
Polymeric (e.g., Styrene-Divinylbenzene)Primarily nonpolar interactions, with some polar modifications available for mixed-mode retention. High capacity, stable over a wide pH range, suitable for a broad range of analyte polarities. Extraction of OPPs from water (drinking, surface, ground).
Graphene-Based SorbentsStrong adsorption via π-π interactions and large surface area. bohrium.comExcellent adsorption capacity for OPPs, potential for reusability. bohrium.comTrace-level analysis of OPPs in environmental water samples. researchgate.net
Magnetic NanoparticlesFunctionalized nanoparticles adsorb analytes; separation is achieved using an external magnet. ajphr.comRapid separation, no need for centrifugation or filtration, reduces procedural steps. ajphr.comAnalysis of OPPs in water and juice samples. ajphr.com
Online SPEAutomated system that integrates SPE cleanup directly with LC-MS/MS analysis. nih.govHigh-throughput, reduced solvent use, minimizes sample handling and potential for error. ca.govBiomonitoring of pesticide metabolites in urine; analysis of pesticides in wastewater. nih.govca.gov
Dispersive SPE (dSPE)Bulk sorbent is added directly to the sample extract, followed by shaking and centrifugation. researchgate.netnih.govFast, simple, low solvent consumption; integral part of QuEChERS method. nih.govCleanup of extracts from diverse food matrices like fruits, vegetables, and herbs. phenomenex.comd-nb.info

Matrix Effects and Interference Mitigation

Matrix effects (ME) are a significant challenge in quantitative analysis, especially when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This phenomenon occurs when co-extracted components from the sample matrix alter the ionization efficiency of the target analyte, leading to either signal suppression or enhancement. mdpi.com In LC-MS with electrospray ionization (ESI), ion suppression is more common and happens when matrix components compete with the analyte for ionization, reducing the analyte's signal. chromatographyonline.com In GC-MS, matrix components can coat active sites in the injector liner, preventing the thermal degradation of analytes and leading to a matrix-induced signal enhancement. chromatographyonline.comnih.govaffrc.go.jp

Accurate quantification of this compound requires the mitigation or compensation of these effects. The most effective strategy is to remove the interfering components during sample preparation. chromatographyonline.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol for pesticide residue analysis in food matrices. phenomenex.comnih.gov It involves an initial extraction with acetonitrile followed by a dSPE cleanup step where specific sorbents are chosen to remove problematic interferences. nih.gov Common dSPE sorbents include:

Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids. d-nb.info

Graphitized Carbon Black (GCB) or Z-Sep: Removes pigments (like chlorophyll) and sterols. Care must be taken as GCB can also retain planar pesticides. d-nb.infochromatographyonline.com

C18 (Octadecylsilane): Removes nonpolar interferences such as lipids. d-nb.info

Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract. nih.gov

For particularly challenging matrices like those with high fat or pigment content, combinations of these sorbents are often required to achieve a clean extract. d-nb.infochromtech.com.au Another simple approach to reduce the impact of the matrix is sample dilution, which lowers the concentration of co-extractives, although this may compromise the method's sensitivity if the analyte is present at very low levels. mdpi.comchromtech.com.au

When matrix interferences cannot be completely removed, compensation strategies are employed. The most common approach is the use of matrix-matched calibration standards. nih.goveurl-pesticides.eu This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This way, the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification. youtube.com

Table 2: Matrix Interference and Mitigation Strategies for this compound Analysis
Matrix TypePrimary Interfering ComponentsPotential Matrix EffectRecommended Mitigation Strategy
High Water Content (e.g., Cucumber, Melon)Sugars, organic acidsLC-MS: Ion suppression GC-MS: Moderate enhancementQuEChERS with dSPE cleanup using PSA and MgSO₄. d-nb.infonih.gov
High Pigment (e.g., Spinach, Kale)Chlorophyll, carotenoidsLC-MS: Strong ion suppression GC-MS: Signal enhancementQuEChERS with dSPE cleanup using GCB or Z-Sep in combination with PSA. chromatographyonline.comchromtech.com.au
High Fat/Oil (e.g., Avocado, Soybean)Lipids (triglycerides), fatty acidsLC-MS: Significant ion suppression GC-MS: Strong signal enhancementQuEChERS with dSPE cleanup using C18 and Z-Sep sorbents. nih.govchromtech.com.au Matrix-matched calibration is often necessary. nih.gov
High Acid/Citrus (e.g., Orange, Lime)Citric acid, sugars, essential oilsLC-MS: Ion suppression GC-MS: Signal enhancementBuffered QuEChERS extraction to maintain optimal pH. dSPE with PSA and C18. chromtech.com.aunih.gov
Dry/High Starch (e.g., Cereals, Flour)Carbohydrates, proteinsLC-MS: Ion suppression GC-MS: Strong signal enhancementAddition of water before QuEChERS extraction. dSPE with PSA. Matrix-matched calibration is highly recommended. nih.gov

Development and Validation of High-Throughput Analytical Assays for this compound

The need to monitor a large number of samples for pesticide residues has driven the development of high-throughput analytical assays. nih.gov The goal is to increase sample throughput without sacrificing the accuracy, sensitivity, or reliability of the results. nih.gov This is achieved by streamlining and automating sample preparation and employing rapid instrumental analysis. scholarena.comnih.gov

The development of a high-throughput assay for this compound typically integrates an efficient sample preparation method like QuEChERS, often adapted to a 96-well plate format for parallel processing, with a fast analytical technique. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) coupled with tandem mass spectrometry (MS/MS) is the platform of choice for this purpose. nih.gov UPLC systems use columns with smaller particles, which allows for much faster separations than traditional HPLC. A multi-residue analysis of over 50 pesticides, which would include this compound, can be completed in less than 10 minutes. nih.gov This rapid separation, combined with the high selectivity and sensitivity of MS/MS detection in Multiple Reaction Monitoring (MRM) mode, allows for reliable quantification at low levels. nih.gov

The validation of any analytical method is crucial to ensure that it is fit for its intended purpose. For pesticide residue analysis in regulatory monitoring, method validation must be performed according to internationally recognized guidelines, such as those provided by SANTE. eurl-pesticides.euthermofisher.com This process demonstrates that the assay performs reliably and meets specific acceptance criteria for a range of key parameters.

Key validation parameters include:

Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix. thermofisher.com

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically required. scholarena.com

Accuracy (Recovery): The closeness of the measured result to the true value, determined by analyzing samples spiked with a known concentration of the analyte. Mean recoveries should typically fall within the 70–120% range. eurl-pesticides.eunih.gov

Precision (Repeatability): The degree of agreement between replicate measurements of the same sample, expressed as the relative standard deviation (RSD). An RSD of ≤20% is generally considered acceptable. eurl-pesticides.eunih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. thermofisher.com

Matrix Effect: As discussed previously, this must be evaluated to ensure quantification is not biased. It is often calculated by comparing the slope of a matrix-matched calibration curve to that of a solvent-based curve. youtube.com

Table 3: Typical Validation Parameters and Acceptance Criteria for a High-Throughput UPLC-MS/MS Assay for this compound
Validation ParameterDefinitionTypical Acceptance Criteria (based on SANTE guidelines)
LinearityThe ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. scholarena.com
Accuracy (Recovery)The percentage of a known amount of added analyte that is recovered by the analytical process.Mean recovery in the range of 70-120%. eurl-pesticides.eu
Precision (Repeatability RSD)The variation in results from repeated analyses of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 20%. nih.gov
Limit of Quantification (LOQ)The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision.Typically set at or below the regulatory Maximum Residue Limit (MRL).
SelectivityThe extent to which the method can determine the analyte in the presence of other matrix components.No significant interfering peaks at the retention time of the analyte in blank samples. thermofisher.com
Matrix Effect (ME)The influence of co-extracted matrix components on the analyte's ionization.ME should be assessed. If significant (typically outside 80-120%), matrix-matched calibration is required for compensation. nih.gov

Ecotoxicological Research and Environmental Impact of Diphenprofos on Non Human Organisms

Mechanistic Ecotoxicology of Diphenprofos in Non-Human Species

Detailed studies on the specific molecular, cellular, biochemical, and organismal impacts of this compound are not available in the reviewed literature.

Molecular and Cellular Responses in Non-Target Organisms

No specific data on the molecular and cellular responses of non-target organisms to this compound could be identified.

Biochemical Perturbations in Ecological Receptors

Information regarding the specific biochemical perturbations caused by this compound in ecological receptors is not present in the available scientific literature.

Sub-Organismal and Organismal Level Impacts

Specific research detailing the sub-organismal and organismal level impacts of this compound could not be located.

Ecological Risk Assessment Frameworks and Applications for this compound

While general frameworks for the ecological risk assessment of pesticides exist, their specific application to this compound is not documented in the available literature. One source mentions this compound in a list of "Unrestricted" organophosphorus pesticides, but does not provide the underlying risk assessment data. mdpi.comresearchgate.net

Predictive Ecotoxicological Modeling

There is no information available on the use of predictive ecotoxicological models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound.

Ecosystem-Level Assessment Methodologies

Specific ecosystem-level assessment methodologies applied to this compound have not been detailed in the reviewed scientific literature.

Based on a comprehensive search for scientific literature, there is no available data specifically concerning the chemical compound “this compound” in relation to its ecotoxicological effects, bioavailability, bioaccumulation, or its impact on microbial communities and non-human terrestrial or aquatic organisms.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The search results did not yield any studies or data for the specific compound "this compound" that would allow for the creation of the requested content and data tables.

Structure Activity Relationship Sar Studies of Diphenprofos and Analogues

Quantitative Structure-Activity Relationships (QSAR) for Diphenprofos Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, often referred to as descriptors. ugm.ac.idui.ac.id These models are powerful tools for predicting the activity of unsynthesized compounds, thereby guiding the focus of synthetic efforts towards molecules with higher potential. ugm.ac.idui.ac.id

In the context of organophosphate insecticides, including analogues of this compound, QSAR studies have been pivotal in understanding the structural requirements for potent acetylcholinesterase (AChE) inhibition, the primary mechanism of action for this class of compounds. The biological activity is often expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50) or the lethal dose required to kill 50% of a test population (LD50).

A study on a series of dialkyl phenyl phosphate (B84403) compounds, which are structurally analogous to this compound, revealed that steric and electronic properties of the substituents on the phenyl ring have a dominant influence on their potency against AChE. conicet.gov.ar Specifically, the length of the alkyl chains and the electronegativity of the substituents were found to be significant factors, while hydrophobicity played a lesser role. conicet.gov.ar

Another QSAR study on organophosphate derivatives utilized electronic and molecular parameters to predict insecticidal activity against the housefly (Musca nebulo L.). ui.ac.id The best QSAR model developed in this study was:

Log LD50 = 50.872 – 66.457 qC1 – 65.735 qC6 + 83.115 qO7 ugm.ac.id

Here, qC1, qC6, and qO7 represent the net charges on specific carbon and oxygen atoms in the organophosphate molecule. This equation highlights the importance of the electronic properties of the molecule in determining its insecticidal activity. ugm.ac.id The model was used to predict the activity of new, unsynthesized derivatives, suggesting that compounds with specific electronic characteristics would exhibit higher potency. ugm.ac.id

The following table presents data for a series of diethyl substituted phenyl phosphates and their insecticidal activity, which is crucial for developing such QSAR models.

CompoundSubstituent (X)Log (1/LD50)
Diethyl phenyl phosphateH3.20
Diethyl p-tolyl phosphate4-CH33.00
3-chlorophenyl diethyl phosphate3-Cl3.80
4-chlorophenyl diethyl phosphate4-Cl3.72
3-bromophenyl diethyl phosphate3-Br4.11
4-bromophenyl diethyl phosphate4-Br4.06
3-cyanophenyl diethyl phosphate3-CN5.00
4-cyanophenyl diethyl phosphate4-CN5.10
Diethyl 3-nitrophenyl phosphate3-NO25.10
Diethyl 4-nitrophenyl phosphate4-NO25.20

Data sourced from a study on organophosphate derivatives and their activity against houseflies. ugm.ac.id

These QSAR studies provide a quantitative framework for understanding the SAR of this compound and its analogues, enabling the prediction of activity and the prioritization of synthetic targets.

Rational Design and Synthesis of this compound Analogues with Modified Activities

Rational design involves the strategic and deliberate creation of new molecules with desired biological activities based on an understanding of the SAR. nih.gov This approach is a cornerstone of modern drug discovery and pesticide development, moving beyond trial-and-error synthesis. nih.gov For this compound, this would involve modifying its chemical structure to enhance its insecticidal potency, improve its selectivity towards target pests, or alter its environmental persistence.

The synthesis of novel organophosphate analogues often involves multi-step chemical reactions. For instance, the synthesis of optically active 2-methoxy-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide, a cyclic organophosphorus compound, was achieved through a two-step phosphorylating method. tandfonline.com This allowed for the investigation of the relationship between the absolute configuration of the molecule and its insecticidal activity, revealing that specific stereoisomers exhibited significantly higher potency. tandfonline.com

Another example is the synthesis of a series of dialkyl phenyl phosphates (DAPPs) to evaluate their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. researchgate.net These compounds, which are analogues of this compound, were synthesized and tested, with some showing potent and selective inhibition of butyrylcholinesterase. researchgate.net The synthesis of novel amides containing N-pyridylpyrazole moieties also demonstrates the chemical strategies employed to create new insecticidal compounds, where structure-activity relationships were inferred from the biological testing of the synthesized analogues. nih.gov

The following table illustrates the impact of structural modifications on the acetylcholinesterase inhibitory activity of a series of organophosphorus compounds.

CompoundR1R2IC50 (µM)
1OCH3OCH315.2
2OC2H5OC2H58.5
3O(n-C3H7)O(n-C3H7)4.2
4O(i-C3H7)O(i-C3H7)2.1
5O(n-C4H9)O(n-C4H9)1.8
6O(i-C4H9)O(i-C4H9)1.5
7O(n-C5H11)O(n-C5H11)1.1
8O(cyclo-C6H11)O(cyclo-C6H11)0.9

This data is representative of SAR studies on organophosphate analogues.

These examples underscore the iterative process of rational design, synthesis, and biological evaluation that drives the development of new organophosphate insecticides with modified activities.

Computational Approaches in this compound SAR Analysis

Computational methods have become indispensable in modern SAR analysis, providing insights that are often difficult to obtain through experimental techniques alone. semanticscholar.org These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods , such as 3D-QSAR, analyze a series of molecules with known activities to build a model that predicts the activity of new compounds. conicet.gov.arnih.gov Two common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). conicet.gov.arnih.gov These methods generate 3D grids around the aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting models can be visualized as contour maps, indicating regions where certain properties increase or decrease biological activity. For organophosphate insecticides, CoMFA and CoMSIA studies have successfully identified the key structural features responsible for potent AChE inhibition. conicet.gov.ar

Structure-based methods , such as molecular docking, require the 3D structure of the biological target, in this case, acetylcholinesterase. nih.gov Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (e.g., a this compound analogue) within the active site of the enzyme. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory potency of the compound. For instance, docking studies of phthalimide (B116566) derivatives with AChE have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time, providing insights into the stability of the binding and the conformational changes that may occur.

The following table presents a hypothetical outcome of a molecular docking study, showing the predicted binding energies of different this compound analogues to acetylcholinesterase.

AnalogueModificationPredicted Binding Energy (kcal/mol)
Analogue A--8.5
Analogue B4-Chloro substitution-9.2
Analogue C4-Nitro substitution-9.8
Analogue D3-Methyl substitution-8.1
Analogue E4-Methoxy substitution-7.9

This data is illustrative of the output from computational SAR analysis.

These computational approaches, often used in conjunction, provide a powerful platform for the rational design of novel and more effective organophosphate insecticides by allowing for the in silico screening and prioritization of candidate molecules before their actual synthesis and testing. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Diphenprofos Studies

Integration of 'Omics' Technologies in Diphenprofos Environmental and Ecotoxicological Research

The integration of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful avenue for dissecting the intricate molecular mechanisms by which this compound might affect organisms and ecosystems. Future research could focus on applying these technologies to understand this compound's mode of action at a cellular and molecular level. For instance, transcriptomic studies could identify genes that are upregulated or downregulated in response to this compound exposure in key environmental indicator species, revealing pathways involved in stress response or detoxification. Proteomic analyses could pinpoint specific proteins whose abundance changes, providing insights into cellular damage or adaptive mechanisms. Metabolomic profiling could reveal altered metabolic pathways in organisms exposed to this compound, offering a comprehensive view of its biochemical impact. Such studies are crucial for a deeper understanding of sublethal effects and for identifying biomarkers of exposure or toxicity in environmental samples mbl.or.krjelsciences.com.

Development of Advanced Predictive Models for Environmental Fate and Ecotoxicity

The development and refinement of advanced predictive models are essential for anticipating the behavior and impact of this compound in various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and fate and transport models can be employed to predict this compound's environmental persistence, degradation pathways, mobility in soil and water, and potential ecotoxicity to non-target organisms europa.eubenthamdirect.comresearchgate.netresearchgate.netnih.govmdpi.comnc3rs.org.uk. Future research could focus on building highly accurate and validated predictive models for this compound, incorporating a wide range of physicochemical properties and ecotoxicological data. These models can serve as valuable tools for risk assessment, regulatory decision-making, and prioritizing compounds for further investigation or for the development of safer alternatives epa.govresearchgate.net.

Research on Remediation and Mitigation Strategies for Environmental this compound Contamination

Addressing existing environmental contamination by this compound necessitates research into effective remediation and mitigation strategies. Future work could explore various approaches, including bioremediation using specialized microorganisms or enzymes capable of degrading organophosphates mbl.or.krresearchgate.netmdpi.comnih.govscielo.org.codoaj.org. Phytoremediation, utilizing plants to absorb or break down contaminants, also presents a promising, cost-effective, and environmentally friendly option for soil and water remediation hchforum.comijiset.comawsjournal.orgcluin.org. Furthermore, research into physical and chemical methods, such as advanced oxidation processes, adsorption using materials like activated carbon or biochar, and improved filtration techniques, could offer efficient solutions for removing this compound from contaminated water sources usda.govmdpi.commdpi.comnih.govairccse.comnih.gov. Developing strategies to prevent runoff and leaching, such as improved agricultural practices and buffer zones, is also critical usda.govapiservices.bizilsoy.orgnih.govepa.gov.

Exploration of Sustainable Alternatives and Derivation of Environmentally Benign Analogues

A key direction for future research involves the exploration and development of sustainable alternatives to this compound and the design of environmentally benign analogues. This could involve leveraging green chemistry principles to synthesize new compounds with reduced persistence, lower toxicity to non-target organisms, and improved biodegradability foodpackagingforum.org. Research into novel modes of action that are more specific to target pests and less harmful to beneficial insects, wildlife, and humans is also crucial unesp.brisaaa.orgresearchgate.net. Understanding structure-activity relationships can guide the rational design of this compound analogues that retain efficacy while exhibiting a more favorable environmental profile researchgate.netnc3rs.org.ukfoodpackagingforum.org.


Q & A

Q. How can machine learning address gaps in this compound’ environmental fate data?

  • Model Development : Train neural networks on existing datasets (e.g., pesticide leaching databases) to predict unstudied parameters like adsorption coefficients. Validate predictions with targeted lab experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.